N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine
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Overview
Description
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine is an organic compound characterized by the presence of methoxy and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzyl alcohol and 3,5-dimethoxybenzylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol.
Purification: The product is purified through crystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine involves its interaction with molecular targets and pathways. The compound’s nitro and methoxy groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar in structure but with an ethanol group instead of a methanamine group.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines.
4,5-Dimethoxy-2-nitrobenzoic acid: Used in the synthesis of various derivatives.
Uniqueness
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-23-14-5-12(6-15(8-14)24-2)10-19-11-13-7-17(25-3)18(26-4)9-16(13)20(21)22/h5-9,19H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPMYPWHWDESKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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